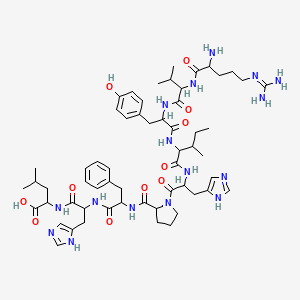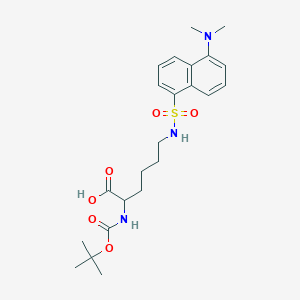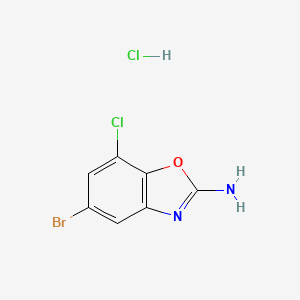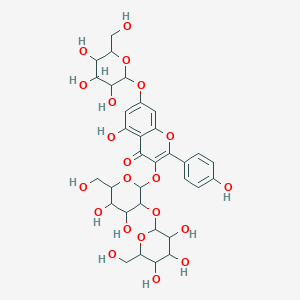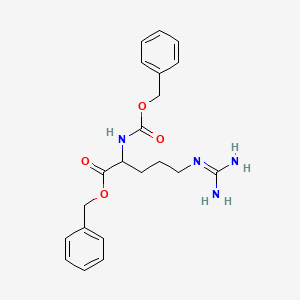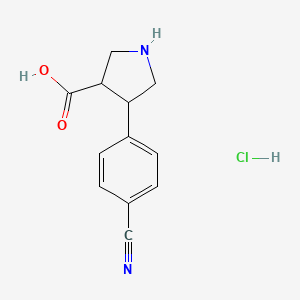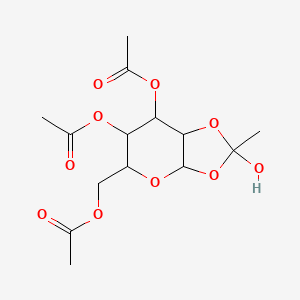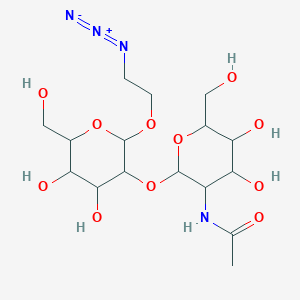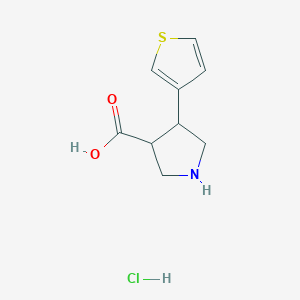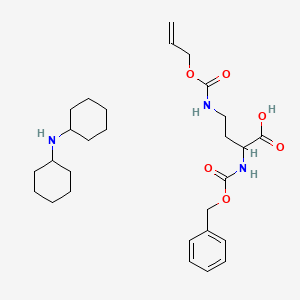
Cbz-DL-Dab(Alloc)-OH.DCHA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alpha-Z-N-gamma-Alloc-D-2,4-diaminobutyric acid*DCHA: is a derivative of 2,4-diaminobutyric acid, a non-proteinogenic amino acid. This compound is often used in peptide synthesis due to its unique protective groups, which facilitate selective deprotection and subsequent reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-alpha-Z-N-gamma-Alloc-D-2,4-diaminobutyric acid*DCHA typically involves the protection of the amino groups of 2,4-diaminobutyric acid. The alpha-amino group is protected with a benzyloxycarbonyl (Z) group, while the gamma-amino group is protected with an allyloxycarbonyl (Alloc) group. The synthesis can be summarized as follows:
Protection of the alpha-amino group: The alpha-amino group of 2,4-diaminobutyric acid is reacted with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide to form the Z-protected intermediate.
Protection of the gamma-amino group: The Z-protected intermediate is then reacted with allyloxycarbonyl chloride in the presence of a base to form the final product, N-alpha-Z-N-gamma-Alloc-D-2,4-diaminobutyric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The Z and Alloc protective groups can be selectively removed under specific conditions.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.
Alloc Deprotection: Palladium(0) complexes, morpholine.
Peptide Coupling: Carbodiimides (EDC, DCC), coupling additives (HOBt, HOAt).
Major Products:
Deprotected Amino Acid: Removal of protective groups yields 2,4-diaminobutyric acid.
Peptides: Coupling reactions yield peptides with specific sequences.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: N-alpha-Z-N-gamma-Alloc-D-2,4-diaminobutyric acid*DCHA is widely used in the synthesis of peptides due to its selective deprotection properties.
Biology:
Protein Engineering: This compound is used in the design and synthesis of novel proteins with specific functions.
Medicine:
Drug Development: It is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Mécanisme D'action
The mechanism of action of N-alpha-Z-N-gamma-Alloc-D-2,4-diaminobutyric acid*DCHA involves the selective protection and deprotection of amino groups, which allows for precise control over peptide synthesis. The protective groups prevent unwanted side reactions and enable the formation of specific peptide bonds .
Comparaison Avec Des Composés Similaires
N-alpha-Fmoc-N-gamma-Alloc-D-2,4-diaminobutyric acid: Similar protective groups but with a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Z group.
N-alpha-Boc-N-gamma-Alloc-D-2,4-diaminobutyric acid: Uses a tert-butyloxycarbonyl (Boc) group for alpha-amino protection.
Uniqueness:
Selective Deprotection: The combination of Z and Alloc groups allows for selective deprotection under mild conditions, which is advantageous in complex peptide synthesis.
Versatility: The compound’s versatility in peptide synthesis makes it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C28H43N3O6 |
|---|---|
Poids moléculaire |
517.7 g/mol |
Nom IUPAC |
N-cyclohexylcyclohexanamine;2-(phenylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C16H20N2O6.C12H23N/c1-2-10-23-15(21)17-9-8-13(14(19)20)18-16(22)24-11-12-6-4-3-5-7-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,13H,1,8-11H2,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2 |
Clé InChI |
YPBSZTLSVRWADJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


